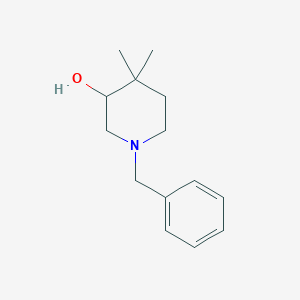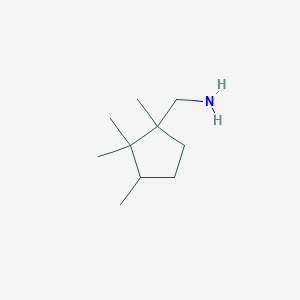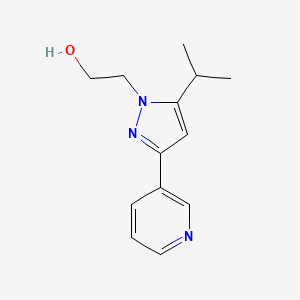![molecular formula C11H19NO B13332390 cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] CAS No. 2109515-81-1](/img/structure/B13332390.png)
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran]: is a complex heterocyclic compound that features a unique spiro structure. This compound is part of a broader class of spiro compounds, which are characterized by a single atom that is shared by two rings. The spiro structure imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] typically involves multi-step reactions that include cyclization and annulation processes. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the cyclization can be initiated by using p-toluenesulfonic acid in the presence of acetic anhydride . Another method involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes in the presence of Pd2(dba)3/dppe in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] has several scientific research applications:
Wirkmechanismus
The mechanism of action of cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopenta[b]pyrrole-5,2’-indene]: Another spiro compound with a similar core structure but different substituents.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spiro cyclopropane ring linked to steroid structures.
Uniqueness
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
2109515-81-1 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
(3aR,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane] |
InChI |
InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m0/s1 |
InChI-Schlüssel |
NXWWNEIARFFJNF-VHSXEESVSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C1)NCC23CCOCC3 |
Kanonische SMILES |
C1CC2C(C1)NCC23CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



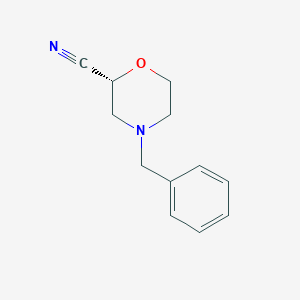
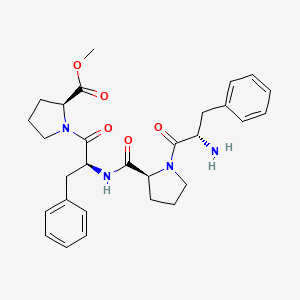
amine](/img/structure/B13332329.png)
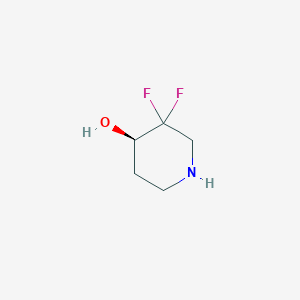
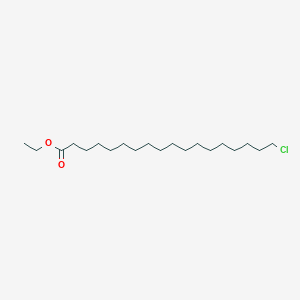


![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)
